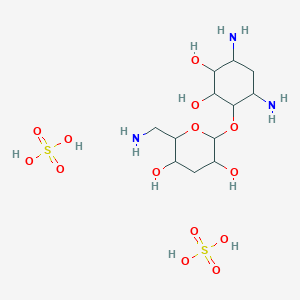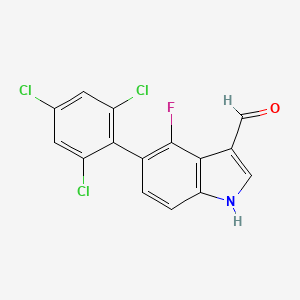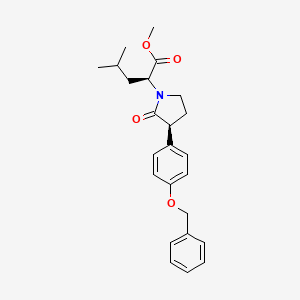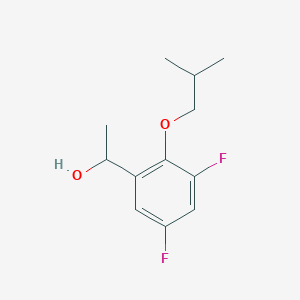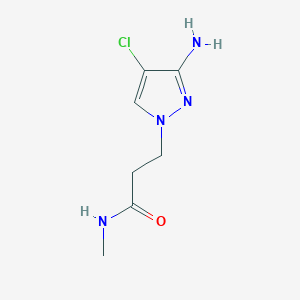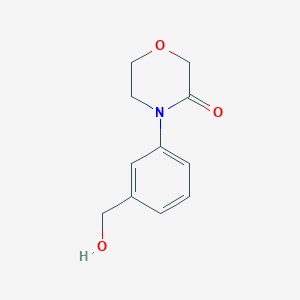![molecular formula C10H18N2S B15242354 N-[(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]thietan-3-amine](/img/structure/B15242354.png)
N-[(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]thietan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]thietan-3-amine is a compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a tetrahydropyridine ring, which is a common motif in many biologically active molecules, and a thietan-3-amine group, which adds to its chemical diversity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]thietan-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 1-methyl-1,2,3,6-tetrahydropyridine and thietan-3-amine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as argon, to prevent oxidation. Solvents like tetrahydrofuran (THF) are commonly used.
Catalysts and Reagents: Palladium catalysts are often employed in the coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactors with stringent control over reaction conditions to ensure high yield and purity. Continuous flow reactors could also be used to optimize the synthesis process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The tetrahydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Alkyl halides or acyl chlorides can be used as reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine derivatives, while reduction can produce more saturated amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]thietan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of tetrahydropyridine derivatives on biological systems.
Industry: The compound can be used in the development of new materials with specific chemical properties
Wirkmechanismus
The mechanism of action of N-[(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]thietan-3-amine involves its interaction with specific molecular targets. The tetrahydropyridine ring can interact with neurotransmitter receptors, while the thietan-3-amine group can modulate enzyme activity. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as inflammation and oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A well-known neurotoxin used in Parkinson’s disease research.
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Used in Suzuki-Miyaura cross-coupling reactions.
N-(3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl)thiophene-2-carboximidamide: A selective inhibitor of human neuronal nitric oxide synthase (nNOS) for the treatment of pain.
Uniqueness
N-[(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]thietan-3-amine is unique due to its combination of a tetrahydropyridine ring and a thietan-3-amine group. This combination allows it to interact with a diverse range of molecular targets, making it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H18N2S |
|---|---|
Molekulargewicht |
198.33 g/mol |
IUPAC-Name |
N-[(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C10H18N2S/c1-12-4-2-9(3-5-12)6-11-10-7-13-8-10/h2,10-11H,3-8H2,1H3 |
InChI-Schlüssel |
UWERXOHOMKZDRL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(=CC1)CNC2CSC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


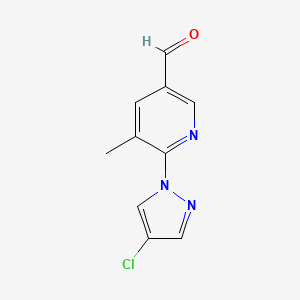
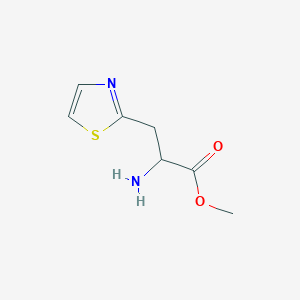
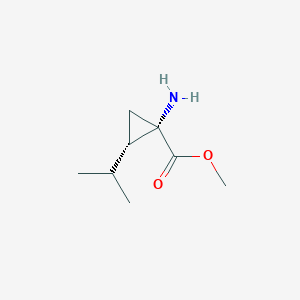
![1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-thietane]](/img/structure/B15242303.png)
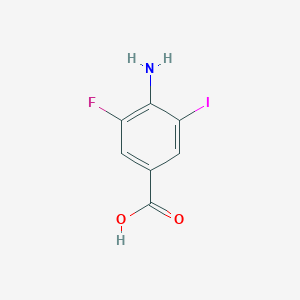
![2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B15242321.png)
